tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Medicinal Chemistry Chemical Biology Conformational Constraint

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9, MF: C11H21N3O2, MW: 227.30) is a functionalized heterocyclic compound comprising two azetidine rings linked via a nitrogen atom at the 1- and 3-positions (1,3'-biazetidine scaffold), featuring a primary amine on one ring and a Boc-protected nitrogen on the other. This protected bicyclic diamine serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, enabling the construction of sp³-rich, conformationally constrained pharmacophores.

Molecular Formula C11H21N3O2
Molecular Weight 227.3 g/mol
CAS No. 1026796-77-9
Cat. No. B1442269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
CAS1026796-77-9
Molecular FormulaC11H21N3O2
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N
InChIInChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3
InChIKeyJMLRKNIOMIWIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9) – A Structurally Distinct Biazetidine Building Block for Drug Discovery and Chemical Biology


tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9, MF: C11H21N3O2, MW: 227.30) is a functionalized heterocyclic compound comprising two azetidine rings linked via a nitrogen atom at the 1- and 3-positions (1,3'-biazetidine scaffold), featuring a primary amine on one ring and a Boc-protected nitrogen on the other. This protected bicyclic diamine serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, enabling the construction of sp³-rich, conformationally constrained pharmacophores .

Why Generic Substitution of tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9) Fails in Advanced Chemical Synthesis


Direct substitution of this compound with structurally related biazetidine analogs (e.g., 1,3'-biazetidine, 3,3'-biazetidine derivatives, or monocyclic azetidine building blocks) is inadvisable due to critical differences in regioisomeric linkage, functional group orientation, and resultant three-dimensional geometry. The 1,3'-biazetidine connectivity uniquely positions the primary amine and Boc-protected nitrogen in a specific spatial relationship that governs molecular recognition events, a feature not replicated by 3,3'-biazetidine regioisomers (linked at the 3-positions) or simple azetidine monomers . Consequently, synthetic pathways, biological target engagement, and downstream patent claims relying on this specific scaffold cannot be met by alternative compounds.

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9): Quantitative Differentiation Evidence for Scientific Procurement


Evidence 1: Unique 1,3'-Biazetidine Regioisomeric Scaffold vs. 3,3'-Biazetidine Regioisomer

The compound features a 1,3'-biazetidine regioisomeric linkage, wherein one azetidine nitrogen is bonded directly to the 3-position of the second azetidine ring. This connectivity yields a distinct three-dimensional spatial orientation of the primary amine and Boc-protected nitrogen compared to the 3,3'-biazetidine regioisomer (e.g., tert-butyl [3,3'-biazetidine]-1-carboxylate), which links the two rings at their respective 3-positions. The 1,3'-regioisomer provides a different exit vector and conformational profile, impacting molecular recognition and binding interactions .

Medicinal Chemistry Chemical Biology Conformational Constraint

Evidence 2: Orthogonal Protecting Group Strategy Enables Sequential Functionalization

The compound incorporates a tert-butyl carbamate (Boc) protecting group on one azetidine nitrogen and a free primary amine on the other. This orthogonal protection scheme allows for selective deprotection and subsequent functionalization of the Boc-protected nitrogen under acidic conditions, while leaving the primary amine available for immediate coupling or further derivatization. In contrast, fully unprotected 1,3'-biazetidine (CAS 928114-07-2) lacks this site-specific control, leading to complex mixtures upon reaction with electrophiles .

Organic Synthesis Medicinal Chemistry Building Block

Evidence 3: Commercial Availability with Defined Purity Specifications

The compound is commercially available from multiple reputable suppliers with defined purity specifications. For instance, ChemShuttle offers this compound at 95% purity (Catalog No. 188641), and MolCore provides material with purity NLT 98% (CAS 1026796-77-9). This contrasts with the unprotected 1,3'-biazetidine (CAS 928114-07-2), which is less commonly stocked as a pre-qualified building block and may require custom synthesis, leading to longer lead times and higher costs .

Procurement Chemical Sourcing Quality Control

High-Impact Application Scenarios for tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9) in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of Conformationally Constrained RORγt Inverse Agonists

The 1,3'-biazetidine scaffold, as exemplified in patent literature (e.g., US10221142, US10287272), serves as a critical core motif in potent RORγt inverse agonists, where derivatives incorporating 3-fluoro-[1,3'-biazetidine] moieties achieve low nanomolar IC50 values (e.g., 0.900 nM and 4 nM) in TR-FRET assays. tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate provides a direct synthetic entry point to this privileged chemotype, enabling the introduction of the biazetidine unit early in a synthetic sequence, followed by sequential deprotection and functionalization to install requisite pharmacophoric elements [1][2].

Scenario 2: Construction of sp³-Rich Chemical Libraries for Phenotypic Screening

The compound's high fraction of sp³-hybridized carbons (Fsp³) and presence of two basic nitrogen atoms make it an ideal building block for generating three-dimensional, lead-like chemical libraries. Its orthogonal protection allows for divergent library synthesis, where the free amine can be coupled to diverse carboxylic acids or reacted with electrophiles, followed by Boc deprotection to reveal a second nucleophilic site for further diversification. This strategy facilitates the exploration of underexploited chemical space in early-stage drug discovery [1].

Scenario 3: Development of Bivalent Ligands and PROTACs

The biazetidine core provides a semi-rigid, hydrophilic linker with two distinct attachment points. The free amine and the Boc-protected nitrogen (after deprotection) can be sequentially functionalized to append two different binding moieties, making this compound a valuable precursor for the synthesis of bivalent ligands, PROTACs (proteolysis-targeting chimeras), or other heterobifunctional molecules. The specific 1,3'-regioisomeric geometry ensures a defined spatial separation and orientation of the two warheads, a critical parameter for optimizing ternary complex formation and degradation efficiency [1].

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